Freselestat - 208848-19-5

Freselestat

Catalog Number: EVT-268770
CAS Number: 208848-19-5
Molecular Formula: C23H28N6O4
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Freselestat, also known as ONO-6818, is reversible, nonpeptide high affinity and selective human neutrophil elastase inhibitor, which was under development by Ono for the potential treatment of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease and chronic obstructive pulmonary disease (COPD). Freselestat mediated neutrophil elastase inhibition, leads to the reduction of interleukin 8 production and the reduction of the complement membrane attack complex formation. Freselestat competitively inhibits neutrophil elastase in humans, rats, and hamsters, but does not inhibit other proteases such as pancreatic elastase, trypsin, proteinase 3, cathepsin G, or matrix metalloproteinases. Freselestat inhibits acute lung injury induced by neutrophil elastase in rats, minimizing lung hemorrhage, the accumulation of neutrophils in the lung and suppresses leukocyte levels in an in vivo model of COPD.
Source and Classification

Freselestat is classified as a serine protease inhibitor. It specifically targets human neutrophil elastase, which is involved in the degradation of elastin and other extracellular matrix proteins. The compound has been studied for its potential therapeutic applications in conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease and acute lung injury. Its chemical structure is defined by the International Chemical Identifier (InChI) key: YSIHYROEMJSOAS-QGZVFWFLSA-N, and its canonical SMILES representation is CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3.

Synthesis Analysis

The synthesis of Freselestat involves multiple steps starting from readily available starting materials. The process typically requires the use of organic solvents, catalysts, and controlled temperatures to achieve high yield and purity.

Key Steps in Synthesis:

  1. Initial Formation: The synthesis begins with the formation of key intermediates through condensation reactions.
  2. Functional Group Modifications: Subsequent steps involve oxidation and reduction reactions to modify functional groups.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the removal of impurities.

In an industrial context, production methods are optimized for large-scale manufacturing, utilizing automated reactors and continuous flow processes while adhering to stringent quality control measures.

Molecular Structure Analysis

Freselestat's molecular structure features several important functional groups that contribute to its biological activity. The compound includes a central core with multiple stereocenters which influence its interaction with neutrophil elastase.

Structural Characteristics:

  • Stereochemistry: The presence of chiral centers enhances selectivity towards the target enzyme.
  • Functional Groups: Includes amide groups that facilitate hydrogen bonding with the enzyme's active site.

The detailed analysis of the molecular structure can be achieved through techniques like X-ray crystallography or NMR spectroscopy, which provide insights into the compound's three-dimensional configuration .

Chemical Reactions Analysis

Freselestat undergoes various chemical reactions that include:

  • Oxidation: Involves conversion of specific functional groups to higher oxidation states.
  • Reduction: Reduction reactions modify functional groups to enhance pharmacological properties.
  • Substitution Reactions: These are critical for altering the compound's activity profile.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and inert atmospheres to optimize yields.

Mechanism of Action

Freselestat exerts its pharmacological effects by inhibiting neutrophil elastase activity. This inhibition occurs through binding to the enzyme's active site, thereby preventing it from degrading elastin and other proteins in the extracellular matrix.

Mechanistic Details:

  • Binding Interaction: Freselestat forms a stable complex with neutrophil elastase, blocking substrate access.
  • Downstream Effects: This inhibition leads to reduced production of inflammatory mediators such as interleukin 8 and diminishes tissue damage during inflammatory responses .
Physical and Chemical Properties Analysis

Freselestat possesses distinct physical and chemical properties that are crucial for its function:

  • Molecular Weight: Approximately 408.54 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits stability under controlled storage conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining its bioavailability and therapeutic efficacy .

Applications

Freselestat has been extensively researched for various scientific applications:

  • Pharmaceutical Development: Investigated as a potential treatment for chronic inflammatory diseases.
  • Biochemical Research: Used as a model compound in studies focusing on enzyme inhibition mechanisms.
  • Industrial Applications: Its role in developing anti-inflammatory drugs highlights its importance in pharmaceutical research.

Research continues to explore its efficacy in modulating inflammatory responses and potential use in other therapeutic areas .

Introduction to Neutrophil Elastase Inhibition in Disease Pathophysiology

Role of Neutrophil Elastase in Inflammatory and Degenerative Disorders

Neutrophil elastase (NE) exhibits broad substrate specificity, degrading extracellular matrix (ECM) components like elastin, collagen, and fibronectin. In chronic obstructive pulmonary disease (COPD), persistent NE activity triggers alveolar wall destruction, leading to emphysema. NE also activates pro-inflammatory cascades by cleaving immune receptors and releasing cytokines (e.g., IL-8), amplifying neutrophil recruitment and establishing a self-sustaining inflammatory loop [2] [8]. Beyond pulmonary tissues, NE contributes to:

  • Renal fibrosis: Degradation of glomerular basement membranes and activation of TGF-β pathways [8]
  • Intestinal inflammation: Disruption of epithelial barriers in colitis via tight junction degradation [9]
  • Tumor progression: Remodeling of the tumor microenvironment to facilitate metastasis [8]

Table 1: Disease Mechanisms Linked to Neutrophil Elastase Activity

Disease ContextKey NE-Driven MechanismsClinical Evidence
COPD/EmphysemaECM degradation, IL-8/CXCL8 release, mucus hypersecretionElevated NE in bronchoalveolar lavage correlates with disease severity [2]
Acute Lung Injury (ALI)Endothelial damage, pulmonary edema, neutrophil infiltrationNE knockout mice show reduced ALI severity [8]
Inflammatory Bowel DiseaseDisruption of intestinal epithelial barriers, bacterial translocationHigh fecal NE activity in ulcerative colitis patients [9]

Crucially, NE’s bactericidal functions—mediated through neutrophil extracellular traps (NETs)—complicate therapeutic inhibition. However, in chronic diseases, NE’s pathological effects outweigh its protective roles [8].

Protease-Antiprotease Imbalance Hypothesis: Historical and Mechanistic Foundations

The protease-antiprotease imbalance hypothesis, first proposed in the 1960s, posits that uncontrolled protease activity (particularly NE) overwhelms endogenous inhibitors, leading to tissue destruction. This paradigm originated from observations that genetic deficiency of α1-antitrypsin (AAT)—NE’s primary inhibitor—predisposes individuals to early-onset emphysema [2] [5]. Key aspects include:

  • Endogenous Inhibitor Mechanisms: AAT employs a "bait-and-trap" strategy, with its reactive center loop (Met³⁵⁶-Ser³⁵⁹) irreversibly inhibiting NE through covalent binding [4].
  • Limitations of Natural Systems: Oxidative stress (e.g., cigarette smoke) inactivates AAT by methionine oxidation, reducing its inhibitory capacity by >2,000-fold [2].
  • Pathological Amplification Loops: NE cleaves AAT, further diminishing its activity and perpetuating imbalance [8].

Table 2: Comparison of Elastase Inhibitor Strategies

Inhibitor TypeExample AgentsMechanismLimitations
Endogenous Serpinα1-Antitrypsin (AAT)Irreversible covalent inhibitionInactivated by oxidation; polymerization defects in genetic deficiency [2]
Synthetic Small MoleculesFreselestat, SivelestatCompetitive, reversible inhibitionShort plasma half-life; species-specific activity variations [1] [6]
Engineered BiologicsNbE201 (VHH antibody)Substrate-like binding to active siteImmunogenicity risks; production complexity [4]

Freselestat exemplifies a synthetic approach to rebalancing protease-antiprotease dynamics. As a competitive inhibitor, it binds NE’s catalytic site (Ki = 12.2 nM) without irreversible inactivation, allowing physiological NE activity during infection [6] [9].

Rationale for Targeted Elastase Inhibition in Cardiopulmonary and Renal Diseases

Targeted NE inhibition addresses unmet needs in diseases where conventional anti-inflammatories show limited efficacy. Freselestat’s high selectivity (>100-fold vs. trypsin, cathepsin G, and MMPs) minimizes off-target effects [6] [9]. Its therapeutic rationale is strongest in:

Cardiopulmonary Diseases

  • COPD: Freselestat (10–100 mg/kg, oral) reduced lung hemorrhage and neutrophil infiltration in HNE-induced rat models. Myeloperoxidase activity—a neutrophil marker—dropped by >40% [1] [9].
  • Cardiopulmonary Bypass (CPB)-Inflammation: During simulated extracorporeal circulation, Freselestat (1 μM) suppressed IL-8 production by 62% and prevented C5b-9 (membrane attack complex) formation, mitigating endothelial injury [1] [6].

Renal Diseases

NE directly promotes tubulointerstitial fibrosis via:

  • ECM degradation releasing pro-fibrotic fragments
  • Activation of TGF-β1 and fibroblastsIn diabetic nephropathy models, NE inhibitors attenuated albuminuria and glomerulosclerosis [8].

Table 3: Preclinical Evidence for Freselestat in Disease Models

Disease ModelInterventionKey OutcomesMolecular Targets
HNE-Induced Acute Lung Injury (Rats)Freselestat (10–100 mg/kg, oral)↓ Neutrophil count in BALF; ↓ lung hemorrhage; ↓ myeloperoxidase activityInhibition of elastin degradation; reduced IL-8/CXCL8 [1] [9]
Simulated Cardiopulmonary Bypass (Human Blood)Freselestat (1 μM)↓ IL-8 by 62%; ↓ C5b-9 formation by 58%; no CD11b modulationComplement cascade inhibition; reduced chemotaxis [1] [6]
TNBS-Induced Colitis (Hamsters)Freselestat (10 mg/kg)↓ Histopathological damage by 40%; normalized stool consistencyPreservation of epithelial barriers; ↓ neutrophil infiltration [9]

Freselestat’s efficacy in diverse models underscores NE’s role as a convergent pathological node in chronic diseases. Its oral bioavailability further differentiates it from biologics like AAT augmentation therapy [6] [9].

Appendix: Compound NomenclatureTable 4: Freselestat Synonyms and Identifiers

Identifier TypeValue
Systematic IUPAC Name2-(5-amino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(1R,2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1-hydroxy-3-methylbutan-2-yl]acetamide
CAS Registry Number208848-19-5
SynonymsONO-6818, ONO-PO-736, CP-955, ONO 6818
Molecular FormulaC₂₃H₂₈N₆O₄
DrugBank IDDB03925

Properties

CAS Number

208848-19-5

Product Name

Freselestat

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide

Molecular Formula

C23H28N6O4

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)

InChI Key

YSIHYROEMJSOAS-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-6818; ONO6818; ONO 6818; ONO-PO 736; Freselestat

Canonical SMILES

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.